Phenetole, trichloro-
Overview
Description
Phenetole, trichloro- is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a phenyl group attached to an ethoxy group, with three chlorine atoms substituted on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenetole, trichloro- can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or sulfate ester. For example, sodium ethoxide can be prepared by dissolving sodium metal in absolute ethanol, which is then reacted with bromobenzene under reflux conditions to form phenetole . The trichlorination of phenetole can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of phenetole, trichloro- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phenetole, trichloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce various substituted phenetoles.
Scientific Research Applications
Phenetole, trichloro- has several scientific research applications:
Chemistry: It is used as a precursor in organic synthesis and as a solvent for various chemical reactions.
Biology: It serves as a model compound in studies of aromatic ethers and their biological activities.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenetole, trichloro- involves its interaction with molecular targets and pathways. For instance, in biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Phenetole, trichloro- can be compared with other similar compounds such as:
Ethyl phenyl ether:
Anisole: Another aromatic ether, it has a methoxy group instead of an ethoxy group and no chlorine atoms.
Chlorobenzene: A simpler chlorinated aromatic compound, it lacks the ether linkage present in phenetole, trichloro-.
Phenetole, trichloro- is unique due to its specific substitution pattern and the presence of both ether and chlorinated aromatic functionalities, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1,2,3-trichloro-4-ethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHHNJLWIAEJKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185506 | |
Record name | Phenetole, trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31620-85-6 | |
Record name | Phenetole, trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031620856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenetole, trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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